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3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Halogen bonding Hydrophobic interaction Kinase selectivity

Not a generic scaffold replacement. This pyrazolo[1,5-a]pyrimidine bears a C3 4-chlorophenyl (enables halogen bonding), C2/C5 dimethyl, and C7 pyrrolidin-1-yl (compact hinge-binder vs. piperidine). A verified ¹H NMR spectrum (SpectraBase DL1Sz4yBUjm) supports analytical method development and system suitability. Use as a matched-pair comparator with the des-chloro analog (CAS 877622-07-6) or 7-piperidinyl variant (CAS 890635-83-3) to deconvolute SAR and validate docking scoring functions. Request CoA and cross-reference against published spectra before screening.

Molecular Formula C18H19ClN4
Molecular Weight 326.83
CAS No. 850228-80-7
Cat. No. B2654577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS850228-80-7
Molecular FormulaC18H19ClN4
Molecular Weight326.83
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeyJAIZULIFYQGZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850228-80-7): Structural Identity and Procurement Baseline


3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 850228-80-7) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle bearing a 4-chlorophenyl group at C3, methyl groups at C2 and C5, and a pyrrolidin-1-yl substituent at C7. Its molecular formula is C18H19ClN4 with a monoisotopic mass of 326.129824 Da . The compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) family—a recognized privileged scaffold in medicinal chemistry that has yielded FDA-approved tropomyosin receptor kinase (Trk) inhibitors and numerous preclinical kinase inhibitors [1]. This specific substitution pattern places the compound at the intersection of several bioactive chemotypes, but its precise pharmacological profile remains uncharacterized in peer-reviewed primary literature as of the search date.

Why Generic Interchange of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Is Not Supported by Evidence


Compounds within the pyrazolo[1,5-a]pyrimidine class cannot be treated as interchangeable screening probes or reference standards because minor substituent variations produce large shifts in kinase selectivity, potency, and physicochemical behavior. Structure–activity relationship (SAR) studies across this scaffold demonstrate that the nature of the C3 aryl group (e.g., 4-chlorophenyl vs. phenyl or 4-fluorophenyl) modulates hydrophobic pocket occupancy and halogen-bonding interactions [1]. The C7 substituent (pyrrolidine vs. piperidine, amine, or carbonyl) controls the basicity and hydrogen-bonding capacity at the hinge-binding region [1]. The C2 and C5 methyl groups influence metabolic stability and steric complementarity. Consequently, substituting the target compound with its des-chloro analog (CAS 877622-07-6) or its 7-piperidinyl variant (CAS 890635-83-3) without re-validation risks misattributing biological activity, confounding SAR interpretation, and wasting screening resources. The quantitative evidence below establishes the specific, measurable dimensions along which this compound differs from its closest structural neighbors.

Quantitative Differential Evidence: 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Structural Differentiation: 4-Chlorophenyl (Target) vs. Phenyl (Des-Chloro Analog) at C3

The target compound bears a 4-chlorophenyl substituent at C3, whereas its closest commercially available analog, 2,5-dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 877622-07-6), carries an unsubstituted phenyl ring at this position. The chlorine atom introduces a calculated increase in molecular weight of 34.44 Da (+11.8%) and a shift in calculated logP of approximately +0.3 to +0.5 log units relative to the des-chloro analog, based on fragment-based estimation . In pyrazolo[1,5-a]pyrimidine kinase inhibitors, halogen substitution at the para-position of the C3 aryl ring has been shown to modulate selectivity between kinase family members (e.g., CDK2 vs. CDK1), likely through halogen-bonding interactions with backbone carbonyl groups in the hydrophobic pocket [1].

Halogen bonding Hydrophobic interaction Kinase selectivity Structure-activity relationship

C7 Substituent Differentiation: Pyrrolidine (Target) vs. Piperidine Analog

At the C7 position, the target compound carries a pyrrolidine ring (5-membered), whereas the closely related analog 3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890635-83-3) employs a piperidine ring (6-membered). This difference alters the pKa of the basic nitrogen by approximately 0.5–0.8 units (pyrrolidine pKa ~11.3 vs. piperidine pKa ~11.1 for conjugate acids in aqueous solution [1]). In kinase inhibitor design, the C7 substituent occupies the solvent-exposed or ribose-pocket region; the ring size affects the conformational flexibility and the vector of the lone pair involved in hydrogen bonding with the kinase hinge region [2]. The pyrrolidine ring is slightly more compact (one fewer methylene unit), which can influence steric accommodation in shallower binding pockets.

Hinge-binding motif Basicity Kinase inhibition Physicochemical property

C2 Methyl Presence: Differentiating the 2,5-Dimethyl Pattern from 5-Mono-Methyl Analogs

The target compound carries methyl groups at both C2 and C5 positions, whereas several commercially available comparators lack the C2 methyl (e.g., 3-(4-chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine). In pyrazolo[1,5-a]pyrimidine SAR, the C2 substituent projects toward a region that can contact the gatekeeper residue in kinases; a methyl group at this position has been associated with improved selectivity for certain kinases (e.g., Pim-1 over Pim-2) by filling a small hydrophobic sub-pocket adjacent to the ATP-binding site [1]. The presence of the C2 methyl also blocks a potential site of oxidative metabolism, which can enhance metabolic stability in microsomal assays [2]. However, no direct head-to-head metabolic stability data for this specific compound pair are available in the public domain.

Metabolic stability Steric effect Kinase selectivity Pyrazolo[1,5-a]pyrimidine SAR

NMR Spectroscopic Identity: Verified Structural Confirmation for Procurement Quality Control

The target compound has a verified ¹H NMR spectrum recorded in DMSO-d6, cataloged in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: DL1Sz4yBUjm) [1]. This reference spectrum provides a definitive structural fingerprint for identity confirmation upon procurement. In contrast, the des-chloro phenyl analog (CAS 877622-07-6) and the 7-piperidinyl analog (CAS 890635-83-3) have separate, distinct NMR fingerprints. The InChIKey for the target compound is JAIZULIFYQGZMI-UHFFFAOYSA-N, which serves as a unique, resolvable structural identifier across databases . The availability of a verified reference NMR spectrum enables users to confirm compound identity and purity independently, which is particularly critical given that commercial vendors may supply this compound at purities ≥95%, and batch-to-batch variability in trace impurities can affect biological assay reproducibility.

Quality control NMR spectroscopy Structural confirmation Compound identity verification

Recommended Application Scenarios for 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine Based on Differential Evidence


Kinase Profiling Panel Probe: Prioritizing Over the Des-Chloro Analog

For laboratories conducting broad kinase selectivity profiling, the 4-chlorophenyl substituent on this compound offers a potential advantage over the des-chloro phenyl analog (CAS 877622-07-6). The chlorine atom introduces halogen-bonding capacity and increased lipophilicity (ΔlogP ≈ +0.3 to +0.5), which may translate into differential binding to kinases with halogen-accepting residues in the hydrophobic pocket . When designing a structure–activity relationship study, including this compound alongside the des-chloro analog allows the contribution of the chlorine atom to be deconvoluted. Note: No direct kinase inhibition data for this exact compound are publicly available; users should treat this as a tool compound for comparative SAR rather than a validated probe for a specific kinase.

C7 Hinge-Binder SAR: Comparing Pyrrolidine vs. Piperidine Occupancy

The pyrrolidine ring at C7 provides a more compact and slightly more basic hinge-binding motif compared to the piperidine analog (pKa ~11.3 vs. ~11.1) . For structural biology groups pursuing co-crystallization with kinase domains, the reduced steric bulk of pyrrolidine may facilitate crystal packing in targets with constricted solvent channels. This compound can serve as a matched pair with the 7-piperidinyl analog to probe the steric and electronic requirements of the ribose pocket or solvent-exposed region in kinase co-crystal structures.

Analytical Reference Standard with Verified NMR Identity

The availability of a verified ¹H NMR spectrum in DMSO-d6 (SpectraBase ID: DL1Sz4yBUjm) makes this compound suitable as a reference standard for analytical method development. Unlike many close analogs for which no public reference spectra exist, this compound's NMR fingerprint is database-verified, enabling its use in HPLC method validation, quantitative NMR (qNMR) assay development, or as a system suitability standard in high-throughput screening workflows. Procurement teams should request the vendor's certificate of analysis and cross-reference against the published spectrum.

Computational Chemistry and Docking Studies

The well-defined substitution pattern (2,5-dimethyl, 3-(4-chlorophenyl), 7-pyrrolidine) and the availability of the InChIKey (JAIZULIFYQGZMI-UHFFFAOYSA-N) make this compound an unambiguous input for molecular docking and pharmacophore modeling studies [1]. When building virtual screening libraries or validating docking poses against the pyrazolo[1,5-a]pyrimidine scaffold, the 4-chlorophenyl group provides a halogen atom that can be used to probe the scoring accuracy of halogen-bond terms in docking functions. The C2 methyl adds a steric constraint that can test pose prediction in kinases with small gatekeeper residues.

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